2-Methoxy-5-(methylaminocarbonyl)phenylboronic acid
Overview
Description
2-Methoxy-5-(methylaminocarbonyl)phenylboronic acid is an organoboron compound with the molecular formula C9H12BNO4 and a molecular weight of 209.01 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a methylaminocarbonyl group. It is commonly used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(methylaminocarbonyl)phenylboronic acid typically involves the reaction of 2-methoxy-5-nitrophenylboronic acid with methylamine under specific conditions. The nitro group is reduced to an amine, which is then acylated with methyl isocyanate to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(methylaminocarbonyl)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Substitution: The methoxy and methylaminocarbonyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
2-Methoxy-5-(methylaminocarbonyl)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(methylaminocarbonyl)phenylboronic acid in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
2-Methoxy-5-(methylaminocarbonyl)phenylboronic acid can be compared with other boronic acids such as:
Phenylboronic Acid: Lacks the methoxy and methylaminocarbonyl groups, making it less versatile in certain reactions.
2-Methoxyphenylboronic Acid: Similar structure but lacks the methylaminocarbonyl group, affecting its reactivity and applications.
5-Methylaminocarbonylphenylboronic Acid: Lacks the methoxy group, which can influence its solubility and reactivity.
The unique combination of functional groups in this compound makes it particularly useful in specific synthetic applications and research areas .
Properties
IUPAC Name |
[2-methoxy-5-(methylcarbamoyl)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4/c1-11-9(12)6-3-4-8(15-2)7(5-6)10(13)14/h3-5,13-14H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLKEUZCMVHJLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC)OC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601198945 | |
Record name | B-[2-Methoxy-5-[(methylamino)carbonyl]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601198945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1137339-95-7 | |
Record name | B-[2-Methoxy-5-[(methylamino)carbonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1137339-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[2-Methoxy-5-[(methylamino)carbonyl]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601198945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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